3-Amino-6-(3,4-difluorophenyl)pyridine
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Overview
Description
3-Amino-6-(3,4-difluorophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a difluorophenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(3,4-difluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2,6-dichloropyridine.
Nucleophilic Aromatic Substitution: The 3,4-difluoroaniline undergoes nucleophilic aromatic substitution with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(3,4-difluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
3-Amino-6-(3,4-difluorophenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-(3,4-difluorophenyl)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(3,4-difluorophenyl)pyridine: Similar structure but with the amino group at the 4-position.
3-Amino-6-(2,3-difluorophenyl)pyridine: Similar structure but with different fluorine substitution on the phenyl ring.
Uniqueness
3-Amino-6-(3,4-difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Amino-6-(3,4-difluorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with an amino group and a difluorophenyl moiety, contributing to its unique biological properties.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 45 µg/mL |
K. pneumoniae | 50 µg/mL |
In comparison to standard antibiotics like ceftriaxone, this compound showed comparable inhibition zones, indicating its potential as an alternative antibacterial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have revealed that it induces apoptosis in various cancer cell lines. The following table summarizes the findings on its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 1.29 | Induction of apoptosis |
A549 (Lung Cancer) | 1.26 | Cell cycle arrest in S phase |
HeLa (Cervical Cancer) | 2.96 | LDH enzyme activity increase indicating cell death |
The mechanism of action involves the activation of apoptotic pathways and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer activities, this compound has shown anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Cytokine | Inhibition (%) |
---|---|
IL-6 | 89% |
TNF-α | 78% |
These results suggest that the compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound. It has been found to exhibit protective effects against neurodegenerative processes associated with diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Case Studies and Clinical Relevance
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Bacterial Infection Model : In vivo studies demonstrated that administration of the compound reduced bacterial load in infected mice models significantly compared to controls.
These findings underscore the potential applications of this compound in clinical settings.
Properties
Molecular Formula |
C11H8F2N2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-7(5-10(9)13)11-4-2-8(14)6-15-11/h1-6H,14H2 |
InChI Key |
WBZFNMHQJAYCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)N)F)F |
Origin of Product |
United States |
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